Residual LiTR Enzyme Activity at 100 μM: Amino-Fluorophenyl vs. Other Aryl Substitutions
At a fixed concentration of 100 μM, the target compound bearing the 3-amino-4-fluorophenyl motif leaves a residual LiTR enzyme activity of 60.5 ± 4.1%. This represents a moderate but well-balanced inhibitory profile. In contrast, the 4-chlorophenyl analog reduces residual activity to 47.0 ± 9.7%, indicating stronger inhibition but potentially lower selectivity, while the unsubstituted phenyl analog yields 55.4 ± 13.3% residual activity and the hydrogen-only analog (no halogen) shows 73.8 ± 4.4% residual activity, the weakest inhibition in the series .
| Evidence Dimension | LiTR residual enzymatic activity (%) at 100 μM inhibitor concentration |
|---|---|
| Target Compound Data | 60.5 ± 4.1% residual activity |
| Comparator Or Baseline | 4-Chlorophenyl analog: 47.0 ± 9.7%; Phenyl analog: 55.4 ± 13.3%; Hydrogen analog: 73.8 ± 4.4% |
| Quantified Difference | Target compound shows 13.5 percentage points higher residual activity than 4-chlorophenyl analog but 13.3 percentage points lower than hydrogen analog, positioning it in a moderate activity window |
| Conditions | In vitro enzymatic assay on recombinant Leishmania infantum trypanothione reductase, compound concentration 100 μM |
Why This Matters
Moderate target engagement is often preferred in anti-parasitic drug discovery to balance efficacy against host-cell toxicity; the fluorine analog occupies a distinct activity window not achievable with chlorine, hydrogen, or unsubstituted phenyl analogs.
